molecular formula C33H43N7O8 B11830605 tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate

tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate

Cat. No.: B11830605
M. Wt: 665.7 g/mol
InChI Key: RBKHOTLLIQRMRT-UHFFFAOYSA-N
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Description

Trypsin is a serine protease enzyme that plays a crucial role in the digestive systems of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. Trypsin is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine. This enzyme specifically cleaves peptide bonds at the carboxyl side of the amino acids lysine and arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trypsin is typically derived from animal sources, particularly from the pancreas of pigs or cattle. The enzyme can be extracted and purified through a series of steps involving homogenization, centrifugation, and chromatographic techniques. Recombinant DNA technology has also been employed to produce trypsin in microbial systems, providing an alternative to animal-derived sources .

Industrial Production Methods

In industrial settings, trypsin is produced by extracting it from the pancreas of slaughtered animals. The pancreas is homogenized, and the enzyme is isolated through a series of purification steps, including precipitation, centrifugation, and chromatography. Recombinant production methods involve inserting the gene encoding trypsin into microbial hosts such as Escherichia coli or yeast, which then produce the enzyme in large quantities .

Chemical Reactions Analysis

Types of Reactions

Trypsin primarily catalyzes the hydrolysis of peptide bonds, specifically targeting the carboxyl side of lysine and arginine residues. This hydrolytic activity is essential for protein digestion in the small intestine .

Common Reagents and Conditions

The enzymatic activity of trypsin is optimal at a pH range of 7.5 to 8.5 and a temperature of around 37°C. Common reagents used in trypsin reactions include buffers such as phosphate-buffered saline (PBS) and substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) for activity assays .

Major Products Formed

The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases in the digestive system .

Mechanism of Action

Trypsin exerts its effects by cleaving peptide bonds in proteins, specifically targeting the carboxyl side of lysine and arginine residues. The enzyme’s active site contains a catalytic triad consisting of histidine-57, aspartate-102, and serine-195, which work together to facilitate the nucleophilic attack on the peptide bond. This results in the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the cleaved peptide fragments .

Comparison with Similar Compounds

Trypsin belongs to the serine protease family, which includes other enzymes such as chymotrypsin and elastase. While trypsin specifically cleaves peptide bonds at lysine and arginine residues, chymotrypsin targets aromatic amino acids like phenylalanine, tyrosine, and tryptophan, and elastase cleaves at small, neutral amino acids such as alanine and valine. This substrate specificity distinguishes trypsin from other serine proteases and highlights its unique role in protein digestion .

Similar Compounds

Trypsin’s specificity and efficiency make it an invaluable tool in both research and industrial applications, setting it apart from other proteases.

Properties

Molecular Formula

C33H43N7O8

Molecular Weight

665.7 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C33H43N7O8/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)

InChI Key

RBKHOTLLIQRMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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